Onatasertib (CAS: 1228013-30-6), also known as CC-223, is a potent, orally bioavailable, ATP-competitive kinase inhibitor that selectively targets the mammalian target of rapamycin (mTOR). Unlike first-generation allosteric inhibitors, Onatasertib is engineered to bind directly to the kinase domain, enabling the simultaneous blockade of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) [1]. For procurement specialists and principal investigators, the primary value of Onatasertib lies in its low-nanomolar potency (mTOR IC50 = 16 nM) combined with a highly favorable pharmacokinetic profile, including a ~20-hour terminal half-life that supports once-daily oral dosing in in vivo models [2]. Its strict selectivity profile against related lipid kinases ensures that researchers can isolate mTOR-dependent mechanisms without confounding off-target effects, making it a critical tool compound for oncology research, metabolic studies, and the development of therapies for rapamycin-resistant malignancies [3].
Procuring standard rapamycin analogs (rapalogs like everolimus or temsirolimus) as substitutes for Onatasertib introduces critical mechanistic flaws in comprehensive mTOR pathway studies. Rapalogs function as allosteric inhibitors that only partially suppress mTORC1 and completely fail to inhibit mTORC2 [1]. This failure often triggers a well-documented compensatory feedback loop, leading to the hyperactivation of AKT (via phosphorylation at S473), which paradoxically promotes cell survival and limits experimental efficacy [2]. Conversely, substituting Onatasertib with broader pan-PI3K/mTOR inhibitors (such as dactolisib/BEZ235) sacrifices target specificity, introducing off-target toxicity and confounding data interpretation due to simultaneous PI3K-alpha/beta/gamma/delta blockade[3]. Onatasertib is strictly required when a protocol demands complete, dual-complex mTOR shutdown without cross-reactivity against upstream PI3K lipid kinases.
A primary differentiator for Onatasertib is its ability to directly inhibit mTORC2, thereby preventing the AKT feedback activation commonly seen with rapalogs. In PC-3 prostate cancer cellular assays, Onatasertib demonstrated a concentration-dependent reduction of the direct mTORC2 substrate pAKT(S473) with an IC50 of 11 ± 10 nM. In direct contrast, treatment with rapamycin failed to inhibit mTORC2 kinase activity and instead induced pAKT(S473) phosphorylation[1].
| Evidence Dimension | Inhibition of pAKT(S473) (mTORC2 biomarker) |
| Target Compound Data | Onatasertib: IC50 = 11 nM (Complete suppression) |
| Comparator Or Baseline | Rapamycin: No inhibition (Induces feedback activation) |
| Quantified Difference | Complete blockade vs. paradoxical activation |
| Conditions | PC-3 cellular biomarker assay (MesoScale Discovery kit, 1-hour compound treatment) |
Procuring Onatasertib is essential for researchers modeling rapamycin-resistant cell lines where overcoming mTORC2-mediated AKT survival signaling is the primary objective.
When selecting a pathway inhibitor, distinguishing between mTOR and upstream PI3K lipid kinases is critical for data integrity. Onatasertib exhibits an enzymatic IC50 of 16 nM for mTOR kinase, while its IC50 for the related PI3K-alpha is 4.0 µM. This yields a >200-fold selectivity window for mTOR over PI3K-alpha, significantly outperforming pan-PI3K/mTOR inhibitors that hit both targets at similar nanomolar concentrations [1].
| Evidence Dimension | Enzymatic Kinase Selectivity (IC50) |
| Target Compound Data | mTOR IC50 = 16 nM |
| Comparator Or Baseline | PI3K-alpha IC50 = 4000 nM (4.0 µM) |
| Quantified Difference | >200-fold selectivity for mTOR over PI3K-alpha |
| Conditions | Cell-free biochemical kinase assay |
This strict selectivity allows researchers to confidently attribute observed phenotypes exclusively to mTOR inhibition without confounding interference from PI3K-alpha blockade.
For in vivo procurement, formulation compatibility and dosing frequency are major cost and labor drivers. Onatasertib possesses highly favorable pharmacokinetics, demonstrating a mean terminal half-life of approximately 20 hours in clinical evaluations and excellent oral bioavailability in preclinical models. In PC-3 xenograft models, oral administration of Onatasertib at 25 mg/kg once daily (QD) resulted in an 87% reduction in tumor volume (P<0.001) [1].
| Evidence Dimension | In vivo half-life and dosing schedule |
| Target Compound Data | Terminal half-life ~20 hours; supports Once-Daily (QD) oral dosing |
| Comparator Or Baseline | Standard short-half-life inhibitors requiring BID/TID or IV administration |
| Quantified Difference | 87% tumor volume reduction achieved with a highly processable QD oral regimen |
| Conditions | PC-3 prostate cancer xenograft model, 25 mg/kg p.o. once daily |
The ~20-hour half-life and oral bioavailability drastically reduce animal handling stress and administrative overhead compared to compounds requiring intravenous or multiple-daily dosing.
Because Onatasertib completely suppresses mTORC2-mediated AKT(S473) phosphorylation (IC50 = 11 nM), it is the exact compound of choice for laboratories studying tumor lines that have developed resistance to rapamycin or everolimus. It effectively halts the compensatory survival pathways that plague first-generation allosteric inhibitors [1].
In mechanistic signal transduction research, distinguishing between PI3K and mTOR dependencies is notoriously difficult. Onatasertib's >200-fold selectivity for mTOR over PI3K-alpha makes it an ideal chemical probe for isolating mTOR-specific cellular functions without triggering the broad toxicity and off-target effects associated with pan-PI3K/mTOR inhibitors like dactolisib[2].
Due to its excellent oral bioavailability and ~20-hour terminal half-life, Onatasertib is highly suited for long-term murine xenograft studies. It allows for a simplified once-daily (QD) oral gavage dosing regimen (e.g., 10-25 mg/kg), ensuring sustained target engagement while minimizing the logistical burden and animal stress associated with more frequent or intravenous dosing schedules[1].